![molecular formula C22H28Cl2N8O2 B601416 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde CAS No. 62247-48-7](/img/structure/B601416.png)
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Overview
Description
“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a chemical compound with the molecular formula C13H17NO2 . It is used as a reactant for the synthesis of various agents such as anti-inflammatory agents, piperidine incorporated α-aminophosphonates for antibacterial agents, and 5-Hydroxyaurone derivatives as growth inhibitors against HUVEC and some cancer cell lines .
Synthesis Analysis
The synthesis of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” involves the reaction of Piperidine and 4-Bromobenzaldehyde . More detailed synthesis methods and their diverse biological applications can be found in the paper "PIPERIDONE ANALOGS: SYNTHESIS AND THEIR DIVERSE BIOLOGICAL APPLICATIONS" .Molecular Structure Analysis
The molecular structure of “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” consists of a benzaldehyde group attached to a piperidin-1-yl group through a methylene bridge . The InChI code for this compound is1S/C13H17NO2/c15-9-11-1-3-13 (4-2-11)14-7-5-12 (10-16)6-8-14/h1-4,9,12,16H,5-8,10H2
. Physical And Chemical Properties Analysis
“4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” is a solid compound with a boiling point of 135-137°C . Its molecular weight is 219.28 g/mol .Scientific Research Applications
Anticancer Agent
Piperidine derivatives, including the compound , are utilized in cancer research due to their potential as anticancer agents . They are being studied for their ability to inhibit the growth of cancer cells and may be used in developing new chemotherapy drugs .
Antimicrobial Activity
These compounds are also being explored for their antimicrobial properties . Research is ongoing to determine their effectiveness against various bacteria and fungi, which could lead to new treatments for infections .
Analgesic Properties
The analgesic (pain-relieving) potential of piperidine derivatives makes them candidates for creating new pain management medications .
Anti-inflammatory Uses
Their anti-inflammatory effects are another area of interest, particularly in the treatment of chronic inflammatory diseases .
Antipsychotic Medication
Piperidine derivatives are being studied for their use in antipsychotic medications , which could help treat conditions like schizophrenia .
Alzheimer’s Disease Therapy
There is research into the use of these compounds in treating Alzheimer’s disease , given their potential to affect neurological pathways .
Antiviral and Antimalarial Applications
Their role in combating viral and malarial infections is also a significant area of study, which could lead to new treatments for these diseases .
Drug Discovery and Development
Lastly, the compound’s structural features make it valuable in drug discovery and development, aiding in the synthesis of various pharmacologically active molecules .
Safety and Hazards
The safety information for “4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . It may cause eye irritation and may be harmful if absorbed through the skin . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .
Future Directions
properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVJLCTVMBVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594769 | |
Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
683772-13-6 | |
Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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